molecular formula C17H19IO6 B11827876 methyl (4R)-4-iodo-4-[(2S)-4-methoxy-8-oxo-3,6-dihydro-2H-furo[3,4-g][1]benzofuran-2-yl]pentanoate

methyl (4R)-4-iodo-4-[(2S)-4-methoxy-8-oxo-3,6-dihydro-2H-furo[3,4-g][1]benzofuran-2-yl]pentanoate

Cat. No.: B11827876
M. Wt: 446.2 g/mol
InChI Key: ZJDDLEHMPISQDE-YVEFUNNKSA-N
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Description

Methyl (4R)-4-iodo-4-[(2S)-4-methoxy-8-oxo-3,6-dihydro-2H-furo3,4-gbenzofuran-2-yl]pentanoate is a complex organic compound with a unique structure that includes an iodinated pentanoate moiety and a fused furobenzofuran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4R)-4-iodo-4-[(2S)-4-methoxy-8-oxo-3,6-dihydro-2H-furo3,4-gbenzofuran-2-yl]pentanoate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the furobenzofuran ring system: This can be achieved through a series of cyclization reactions.

    Introduction of the iodinated pentanoate moiety: This step involves the iodination of a suitable precursor, followed by esterification to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl (4R)-4-iodo-4-[(2S)-4-methoxy-8-oxo-3,6-dihydro-2H-furo3,4-gbenzofuran-2-yl]pentanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The iodinated moiety makes the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while nucleophilic substitution could result in the replacement of the iodine atom with another functional group.

Scientific Research Applications

Methyl (4R)-4-iodo-4-[(2S)-4-methoxy-8-oxo-3,6-dihydro-2H-furo3,4-g

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes, particularly those involving iodine-containing compounds.

    Medicine: The compound’s unique structure could make it a candidate for drug development, particularly for targeting specific molecular pathways.

    Industry: It could be used in the development of new materials or as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism by which methyl (4R)-4-iodo-4-[(2S)-4-methoxy-8-oxo-3,6-dihydro-2H-furo3,4-gbenzofuran-2-yl]pentanoate exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other iodinated organic molecules and furobenzofuran derivatives. Examples include:

Uniqueness

Methyl (4R)-4-iodo-4-[(2S)-4-methoxy-8-oxo-3,6-dihydro-2H-furo3,4-gbenzofuran-2-yl]pentanoate is unique due to its specific combination of an iodinated pentanoate moiety and a fused furobenzofuran ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H19IO6

Molecular Weight

446.2 g/mol

IUPAC Name

methyl (4R)-4-iodo-4-[(2S)-4-methoxy-8-oxo-3,6-dihydro-2H-furo[3,4-g][1]benzofuran-2-yl]pentanoate

InChI

InChI=1S/C17H19IO6/c1-17(18,5-4-13(19)22-3)12-7-10-11(21-2)6-9-8-23-16(20)14(9)15(10)24-12/h6,12H,4-5,7-8H2,1-3H3/t12-,17+/m0/s1

InChI Key

ZJDDLEHMPISQDE-YVEFUNNKSA-N

Isomeric SMILES

C[C@@](CCC(=O)OC)([C@@H]1CC2=C(C=C3COC(=O)C3=C2O1)OC)I

Canonical SMILES

CC(CCC(=O)OC)(C1CC2=C(C=C3COC(=O)C3=C2O1)OC)I

Origin of Product

United States

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